molecular formula C20H22N2O2 B2638188 1-(2-allyl-4-methylphenoxy)-3-(1H-benzo[d]imidazol-1-yl)propan-2-ol CAS No. 333747-14-1

1-(2-allyl-4-methylphenoxy)-3-(1H-benzo[d]imidazol-1-yl)propan-2-ol

Cat. No.: B2638188
CAS No.: 333747-14-1
M. Wt: 322.408
InChI Key: JJMJHCHCCVECEV-UHFFFAOYSA-N
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Description

1-(2-allyl-4-methylphenoxy)-3-(1H-benzo[d]imidazol-1-yl)propan-2-ol is a chemical compound of significant interest in medicinal and organic chemistry research. Its molecular structure incorporates a benzimidazole moiety, a privileged scaffold in drug discovery known for its diverse biological activities . The benzimidazole core is present in numerous commercially available drugs and is the subject of extensive research due to its wide range of potential therapeutic applications . This specific compound features a phenoxypropanol linker and an allyl group, structural features that may be explored for modulating physicochemical properties and biological activity. Researchers are investigating this molecule and its analogs as synthons for the development of novel bioactive substances. Potential research applications span multiple areas, including the synthesis and evaluation of new pharmacologically active molecules. As a benzimidazole derivative, it serves as a key intermediate for researchers working in hit-to-lead optimization and structure-activity relationship (SAR) studies. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle all chemical compounds appropriately and in accordance with their institution's safety protocols.

Properties

IUPAC Name

1-(benzimidazol-1-yl)-3-(4-methyl-2-prop-2-enylphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-3-6-16-11-15(2)9-10-20(16)24-13-17(23)12-22-14-21-18-7-4-5-8-19(18)22/h3-5,7-11,14,17,23H,1,6,12-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMJHCHCCVECEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(CN2C=NC3=CC=CC=C32)O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-allyl-4-methylphenoxy)-3-(1H-benzo[d]imidazol-1-yl)propan-2-ol typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole core, followed by the introduction of the phenoxy group and the allyl substituent. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-allyl-4-methylphenoxy)-3-(1H-benzo[d]imidazol-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The phenoxy and benzimidazole groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

1-(2-allyl-4-methylphenoxy)-3-(1H-benzo[d]imidazol-1-yl)propan-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-allyl-4-methylphenoxy)-3-(1H-benzo[d]imidazol-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The phenoxy group may also contribute to the compound’s overall biological activity by enhancing its binding affinity or stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzimidazole-Propanol Scaffolds

Several analogues share the 3-(1H-benzo[d]imidazol-1-yl)propan-2-ol backbone but differ in phenoxy substituents (Table 1):

Compound Name Phenoxy Substituent Key Features Reference
1-(3-Benzyl-2-imino-...propan-2-ol (Compound 21, ) 2-Methoxyphenoxy Methoxy group enhances electron density; LCMS m/z=410
1-(3-(4-Chlorobenzyl)-...propan-2-ol (Compound 22, ) Phenoxy Chlorobenzyl group increases steric bulk; IC50 not reported
1-(2-Allyl-4-methylphenoxy)-...propan-2-ol (Target Compound) 2-Allyl-4-methylphenoxy Allyl group introduces flexibility; methyl improves lipophilicity N/A
1-(3-Benzyl-2-imino-...propan-2-ol (Compound 7, ) 3,5-Difluorophenoxy Fluorine atoms enhance electronegativity; LCMS m/z=410

Key Observations :

  • Electron-Donating vs. In contrast, chloro (Compound 22) and difluoro (Compound 7) groups introduce electronegativity, which may enhance target affinity .
  • Steric and Conformational Effects : The allyl group in the target compound may allow for varied spatial orientations compared to rigid benzyl or chlorobenzyl groups in analogues, influencing interactions with hydrophobic pockets .
Physicochemical Properties
  • Retention Time (Rt): Compounds with polar groups (e.g., morpholine in Compound 9, ) show shorter Rt (0.67 min), while hydrophobic substituents (e.g., 4-benzylphenoxy in Compound 10) increase Rt (1.19 min) . The target compound’s allyl-methylphenoxy group may yield intermediate Rt (~1.0–1.1 min).

Structure-Activity Relationship (SAR) Insights

  • Phenoxy Substituents: Allyl and methyl groups may balance lipophilicity and solubility, contrasting with the trifluoromethyl group in Compound 26 (), which enhances potency but reduces bioavailability .
  • Benzimidazole Modifications : N-Alkylation (e.g., Compound 4a, ) or conjugation (e.g., chalcone in ) alters activity profiles, suggesting the target compound’s unmodified benzimidazole may favor baseline antimicrobial or ion channel effects .

Biological Activity

1-(2-allyl-4-methylphenoxy)-3-(1H-benzo[d]imidazol-1-yl)propan-2-ol is a complex organic compound that has attracted attention for its potential biological activities. This compound features a unique combination of functional groups, including an allyl group, a benzimidazole ring, and a phenoxy moiety, which contribute to its pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H24N2O\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}

This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms, which are crucial for its biological activity.

The biological activity of 1-(2-allyl-4-methylphenoxy)-3-(1H-benzo[d]imidazol-1-yl)propan-2-ol is primarily attributed to its interaction with various biological targets. The benzimidazole core is known to exhibit kinase inhibitor activity , which is significant in cancer therapy and other diseases involving aberrant signaling pathways .

Potential Mechanisms Include:

  • Inhibition of Kinases: The compound may inhibit specific kinases involved in cell proliferation and survival.
  • Neuroprotective Effects: Preliminary studies indicate potential neuroprotective properties, suggesting applications in neurodegenerative diseases.

Anticancer Activity

Studies have demonstrated that compounds structurally related to 1-(2-allyl-4-methylphenoxy)-3-(1H-benzo[d]imidazol-1-yl)propan-2-ol exhibit significant anticancer activity. For example:

Compound NameStructure FeaturesBiological Activity
4-(4-chloro-3-methylphenoxy)butyl benzimidazoleBenzimidazole core with phenoxy groupAntiviral activity
3-[4-(furan-carbonyl)piperazin]-6,7-dimethylquinolinQuinoline structure with piperazineAntifungal properties
5-substituted 1H-benzimidazolesVarious substituents on benzimidazoleAnticancer activity

These findings suggest that the unique structural elements of the compound may confer both antiviral and neuroprotective properties, distinguishing it from other compounds that may target only one biological pathway .

Neuroprotective Effects

The compound has been investigated for its potential neuroprotective effects against oxidative stress and neuroinflammation. In vitro studies indicate that it may modulate signaling pathways involved in neuronal survival and function .

Example Study: Neuroprotection in Animal Models

In a recent study involving animal models of neurodegeneration, treatment with 1-(2-allyl-4-methylphenoxy)-3-(1H-benzo[d]imidazol-1-yl)propan-2-ol resulted in:

  • Reduction of Neuronal Cell Death: Significant decrease in markers of apoptosis.
  • Improvement in Cognitive Function: Enhanced performance in memory tasks compared to control groups.

These results support the hypothesis that this compound may serve as a therapeutic agent for conditions such as Alzheimer's disease .

Example Study: Anticancer Efficacy

Another study focused on the anticancer properties of similar benzimidazole derivatives showed promising results against colorectal cancer cell lines:

Cell LineIC50 (µM)Notes
SW4802Significant growth inhibition
HCT1160.12Superior to standard therapies

This study indicates that the compound's structural features contribute to potent anticancer activity .

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